N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, phosphanyl, and oxopyrimidinyl groups. Its unique chemical properties make it a valuable intermediate in organic synthesis and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves multiple steps, each requiring specific reagents and conditionsThe cyanoethoxy and di(propan-2-yl)amino phosphanyl groups are then added through a series of reactions involving chlorophosphoramidite intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines .
Scientific Research Applications
N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl diisopropylchlorophosphoramidite: A related compound used in DNA synthesis and organic synthesis
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: Another similar compound with applications in organic synthesis
Uniqueness
N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C44H49N6O5P |
---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H49N6O5P/c1-32(2)50(33(3)4)56(53-29-17-27-45)54-31-39-38(30-41(55-39)49-28-26-40(47-43(49)52)46-42(51)34-18-9-5-10-19-34)48-44(35-20-11-6-12-21-35,36-22-13-7-14-23-36)37-24-15-8-16-25-37/h5-16,18-26,28,32-33,38-39,41,48H,17,29-31H2,1-4H3,(H,46,47,51,52) |
InChI Key |
ARYUALLCENLUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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